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Compound of Interest

Compound Name: Atto 390 maleimide

Cat. No.: B12057937

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atto 390 maleimide, a fluorescent
probe renowned for its high specificity towards cysteine residues. This document delves into
the core principles of the thiol-maleimide reaction, outlines detailed experimental protocols, and
presents key quantitative data to empower researchers in their experimental design and
execution.

Introduction to Atto 390 Maleimide

Atto 390 is a fluorescent label belonging to the coumarin dye family.[1][2][3] It is characterized
by a high fluorescence quantum vyield, a large Stokes shift, and good photostability, making it a
valuable tool for various life science applications, including the labeling of proteins, DNA, and
RNA.[1][4] The maleimide functional group enables highly specific covalent attachment to the
thiol groups of cysteine residues within proteins and peptides.

Table 1: Spectroscopic Properties of Atto 390
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Property Value Reference
Excitation Maximum (Aex) 390 nm

Emission Maximum (Aem) 479 nm

Extinction Coefficient (emax) 2.4 x10*M~icm~t

Fluorescence Quantum Yield

(®f)

90%

Fluorescence Lifetime (tfl) 5.0 ns

The Thiol-Maleimide Reaction: Mechanism and
Specificity

The high specificity of Atto 390 maleimide for cysteine residues is rooted in the thiol-Michael
addition reaction. This reaction is a form of "click chemistry," characterized by its high
efficiency, selectivity, and mild reaction conditions.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the deprotonated thiol group (thiolate) of
a cysteine residue on one of the carbon atoms of the maleimide's double bond. This forms a
stable, covalent thioether bond.

Atto 390-Maleimide

Atto 390-S-Cysteine-Protein

(Stable Thioether Bond)
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Deprotonation Product
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Protein-Cysteine-SH (pH 6.5-7.5) protein-Cysteine-S
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Figure 1: Thiol-Michael Addition Reaction
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Figure 1: Thiol-Michael Addition Reaction

pH Dependence and Specificity

The reaction is highly dependent on the pH of the buffer. The optimal pH range for selective
labeling of cysteine residues is between 6.5 and 7.5. Within this range, the thiol group is
sufficiently deprotonated to its reactive thiolate form, while primary amines, such as the e-amino
group of lysine, remain largely protonated and thus unreactive.

Table 2: pH Influence on Maleimide Reactivity

pH Range Predominant Reaction Comments

, , , Thiol groups are mostly
<6.5 Slow reaction with thiols
protonated.

6.5-7.5 Highly specific for thiols Optimal for cysteine labeling.

Increased reactivity with o
>7.5 ) ) Loss of specificity.
amines (e.g., lysine)

8.0 Significant hydrolysis of the Maleimide becomes non-
> 0.
maleimide group reactive.

Potential Side Reactions

While highly specific under optimal conditions, researchers should be aware of potential side

reactions:

o Reaction with other nucleophiles: At pH values above 7.5, maleimides can react with other

nucleophilic residues, most notably lysine.

¢ Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at alkaline pH, rendering
it incapable of reacting with thiols. Therefore, it is crucial to prepare fresh solutions of Atto
390 maleimide immediately before use.

» Thiazine Rearrangement: When labeling a peptide or protein with an N-terminal cysteine, a
side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to
a thiazine rearrangement.
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» |somerization: Recent studies have shown that the reaction between L-cysteine and a
maleimide can result in two product isomers: the expected thioether adduct and an isomer
where the linkage is through the amino group.

Quantitative Data

Precise quantitative data is essential for accurate experimental design and data interpretation.

Reaction Kinetics

While specific kinetic data for Atto 390 maleimide is not readily available, studies on
structurally similar coumarin maleimide derivatives provide valuable insights into the reaction
rates with thiols. The reaction of N-ethylmaleimide with cysteine is a second-order reaction.
The half-reaction time at pH 7 and 10~3 M concentration is estimated to be 0.7 seconds,
highlighting the rapid nature of this conjugation.

Table 3: Reaction Kinetics of Maleimides with Thiols

Second-Order

Reactant Thiol Rate Constant  Conditions Reference
(k)
N-ethylmaleimide  Cysteine 14 L-mol~t.s™1 pH 4.95, 25°C
Coumarin ) )
o B- Varies with
Maleimide pH 7-9

o mercaptoethanol  substituent
Derivatives

The reaction between maleimide groups and small thiol-containing molecules like L-cysteine is
often complete in under 2 minutes.

Stability of the Thioether Adduct

The thioether bond formed between Atto 390 maleimide and a cysteine residue is generally
stable. However, the succinimide ring of the adduct can undergo hydrolysis, which can in some
cases increase the stability of the linkage by preventing the retro-Michael reaction. The stability
of cysteine adducts can be influenced by the local protein microenvironment and physiological
conditions. While the thioether bond is considered stable, some studies have reported

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b12057937?utm_src=pdf-body
https://www.benchchem.com/product/b12057937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

instability of cysteine adducts with certain a,3-unsaturated carbonyl compounds, leading to
gradual decomposition.

Experimental Protocols

The following protocols provide a general framework for the successful labeling of proteins with
Atto 390 maleimide. Optimization may be required for specific proteins and applications.

Materials

o Atto 390 maleimide
o Protein of interest with accessible cysteine residue(s)

o Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free buffers
like HEPES or Tris within the optimal pH range.

e Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
e Quenching reagent: L-cysteine or 3-mercaptoethanol.
 Purification column: Gel filtration (e.g., Sephadex G-25) or dialysis cassette.

e Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock
solution preparation.

Experimental Workflow

Figure 2: Experimental Workflow for Protein Labeling

Detailed Methodologies

Step 1: Protein Preparation Dissolve the protein of interest in the chosen reaction buffer at a
concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines.

Step 2: Reduction of Disulfide Bonds (Optional) If the target cysteine(s) are involved in disulfide
bonds, reduction is necessary. Incubate the protein with a 10- to 20-fold molar excess of TCEP
or DTT for 30-60 minutes at room temperature.
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Step 3: Removal of Reducing Agent If DTT was used, it must be removed prior to adding the
maleimide dye, as it contains a free thiol. This can be achieved by dialysis or using a desalting
column. TCEP does not need to be removed.

Step 4: Preparation of Atto 390 Maleimide Stock Solution Immediately before use, dissolve
the Atto 390 maleimide in anhydrous, amine-free DMF or DMSO to a concentration of 1-10
mg/mL. Protect the solution from light.

Step 5: Labeling Reaction Add a 10- to 20-fold molar excess of the Atto 390 maleimide stock
solution to the protein solution. Incubate the reaction for 2 hours at room temperature or
overnight at 4°C, protected from light. The optimal molar ratio may need to be determined
empirically.

Step 6: Quenching the Reaction Add a small molecule thiol such as L-cysteine or (3-
mercaptoethanol in excess to react with any unreacted maleimide.

Step 7: Purification of the Conjugate Remove the unreacted dye and quenching reagent from
the labeled protein using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.

Step 8: Determination of the Degree of Labeling (DOL) The DOL, which is the average number
of dye molecules per protein, can be determined using absorption spectroscopy. Measure the
absorbance of the conjugate at 280 nm (for the protein) and at 390 nm (for Atto 390). The DOL
can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and
the dye.

Application in Signaling Pathway Analysis

The high specificity and favorable photophysical properties of Atto 390 maleimide make it a
valuable tool for studying protein function in complex biological systems, including signaling
pathways. Cysteine labeling can be used to introduce a fluorescent reporter at a specific site
within a signaling protein, enabling the study of protein-protein interactions, conformational
changes, and localization dynamics.

A common application is in the study of G-protein coupled receptor (GPCR) signaling. By
labeling a specific cysteine residue on a GPCR or its interacting partners (e.g., G-proteins,
arrestins), researchers can use techniques like Forster Resonance Energy Transfer (FRET) to
monitor the dynamic interactions that occur upon receptor activation.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12057937?utm_src=pdf-body
https://www.benchchem.com/product/b12057937?utm_src=pdf-body
https://www.benchchem.com/product/b12057937?utm_src=pdf-body
https://www.benchchem.com/product/b12057937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Co i Change

Second Messenger Cellular Response

(Cys labeled with Atto 390)

Plasma Membrane

Figure 3: GPCR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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